Tris(2,6-dimethoxyphenyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

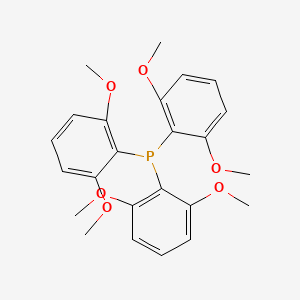

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(2,6-dimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLWFCUAXGSMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370382 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85417-41-0 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Tris(2,6-dimethoxyphenyl)phosphine

An In-depth Technical Guide to the Synthesis of Tris(2,6-dimethoxyphenyl)phosphine

Abstract

This compound (DMPP) is a sterically demanding, electron-rich triarylphosphine ligand integral to modern organometallic chemistry and catalysis. Its unique electronic and steric properties, conferred by the ortho-methoxy substituents, make it a highly effective ligand for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] This guide provides a comprehensive overview of the synthetic routes to DMPP, focusing on the underlying chemical principles, detailed experimental protocols, purification techniques, and rigorous characterization methods. Designed for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to ensure a reliable and reproducible synthesis.

Introduction: The Rationale for Bulky, Electron-Rich Phosphines

In the landscape of homogeneous catalysis, the performance of a metal catalyst is inextricably linked to the nature of its supporting ligands.[4] Phosphines, particularly triarylphosphines, represent a cornerstone class of ligands whose steric and electronic properties can be finely tuned to modulate the reactivity and selectivity of a catalytic system.[5] this compound stands out due to two key features originating from its 2,6-dimethoxy substitution pattern:

-

Enhanced Electron-Donating Ability: The methoxy groups are strong electron-donating groups, increasing the electron density on the phosphorus atom. This enhanced Lewis basicity allows the phosphine to form stable, electron-rich metal complexes, which often facilitates the crucial oxidative addition step in catalytic cycles.

-

Significant Steric Hindrance: The bulky ortho-substituents create a large, hindered pocket around the phosphorus atom. This steric bulk promotes the reductive elimination step, accelerating catalyst turnover and preventing the formation of undesired, stable off-cycle intermediates.[6]

These combined properties make DMPP an invaluable ligand for challenging cross-coupling reactions that may be sluggish with less sophisticated phosphines.[1][2]

Strategic Approaches to Synthesis

The formation of the three P-C bonds in DMPP is most reliably achieved by reacting a highly nucleophilic organometallic derivative of 1,3-dimethoxybenzene with a phosphorus electrophile, typically phosphorus trichloride (PCl₃). The two principal methods for generating the necessary organometallic nucleophile are directed ortho-lithiation and Grignard reagent formation.

Directed ortho-Lithiation: A Precise and High-Yielding Route

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective deprotonation of substituted aromatic rings.[7] In the case of 1,3-dimethoxybenzene, the two methoxy groups act as powerful directing groups, coordinating to the lithium atom of the organolithium base (e.g., n-butyllithium) and directing deprotonation to the sterically accessible C2 position between them.[8] This approach is often favored for its high efficiency and regioselectivity.

The Grignard Approach: A Classic Alternative

The Grignard reaction provides a traditional and robust method for forming carbon-carbon and carbon-heteroatom bonds.[5][9] This route involves the synthesis of 2,6-dimethoxyphenylmagnesium bromide from the corresponding aryl bromide, followed by reaction with PCl₃. While effective, the initiation of Grignard reagent formation can sometimes be challenging, and the resulting organometallic species is generally less reactive than its organolithium counterpart.[10]

The following sections will detail the experimental protocol for the directed ortho-lithiation route, which is generally considered the more efficient method for this specific target.

Detailed Experimental Protocol (Lithiation Route)

This protocol outlines a self-validating system for the synthesis of DMPP, emphasizing the causality behind each step. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the highly reactive organometallic intermediates.

Workflow Overview

Caption: Overall workflow for the synthesis and purification of DMPP.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (example scale) | Moles (mmol) | Stoichiometric Ratio |

| 1,3-Dimethoxybenzene | 138.16 | 5.00 g (4.34 mL) | 36.2 | 3.3 eq. |

| Phosphorus Trichloride (PCl₃) | 137.33 | 1.51 g (0.96 mL) | 11.0 | 1.0 eq. |

| n-Butyllithium (n-BuLi) | 64.06 | 14.5 mL (2.5 M in hexanes) | 36.2 | 3.3 eq. |

| Anhydrous Tetrahydrofuran (THF) | - | ~150 mL | - | - |

| Saturated aq. NH₄Cl | - | ~100 mL | - | - |

| Ethyl Acetate | - | ~200 mL | - | - |

| Ethanol (for recrystallization) | - | As needed | - | - |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnels

-

Argon/Nitrogen inlet

-

Low-temperature bath (Dry ice/acetone)

-

Standard glassware for extraction and recrystallization

Step-by-Step Procedure

Part A: Synthesis

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet. Flame-dry the apparatus under vacuum and cool under a positive pressure of argon.

-

Initial Charge: Charge the flask with 1,3-dimethoxybenzene (3.3 eq.) and anhydrous THF (~100 mL). Cool the solution to 0 °C in an ice bath.

-

Lithiation: Add n-butyllithium (3.3 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermicity of the deprotonation.

-

Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The formation of the aryllithium species is often accompanied by a color change to yellow or orange, providing a qualitative check of success.

-

Preparation for Phosphinylation: In a separate dry flask, prepare a solution of phosphorus trichloride (1.0 eq.) in anhydrous THF (~50 mL).

-

Phosphinylation: Cool the aryllithium solution to -78 °C using a dry ice/acetone bath. Add the PCl₃ solution dropwise over 45 minutes. A precipitate will form. Causality: This step is highly exothermic. Maintaining a very low temperature prevents side reactions and ensures the selective formation of the tri-substituted phosphine.

-

Final Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature overnight with continuous stirring.

Part B: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution (~100 mL) to quench any remaining reactive species. Safety Note: Quenching is exothermic and may release gas; perform this step slowly in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~100 mL) and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid is best purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization. Collect the resulting white, crystalline solid by vacuum filtration. Expertise Insight: If an oily residue persists, it may indicate the presence of phosphine oxide. A secondary purification via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be effective, though care must be taken as phosphines can oxidize on silica.[11]

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the final product. The data should be compared against established literature values.

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline powder. |

| Melting Point | 145-147 °C.[2] |

| ³¹P NMR (CDCl₃) | A single peak expected around δ -45 to -50 ppm. This is the most diagnostic analysis for phosphine identity.[12] |

| ¹H NMR (CDCl₃) | Signals corresponding to methoxy protons (singlet, ~δ 3.7 ppm) and aromatic protons (multiplets, ~δ 6.5-7.3 ppm) in the correct integration ratio.[13][14] |

| ¹³C NMR (CDCl₃) | Signals for methoxy carbons (~δ 56 ppm) and aromatic carbons, with characteristic P-C coupling constants. |

| MS (ESI+) | [M+H]⁺ calculated for C₂₄H₂₈O₆P⁺: 443.16. |

Mechanistic Visualization

The core of the synthesis relies on the nucleophilic substitution at the phosphorus center by the aryllithium species.

Caption: Reaction scheme for the formation of DMPP from its precursors.

Safety and Handling

-

n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere at all times.

-

Phosphorus Trichloride: Highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Conclusion

The via directed ortho-lithiation is a robust and high-yielding method for accessing this valuable phosphine ligand. The causality-driven protocol presented here, which emphasizes temperature control and inert atmosphere techniques, provides a reliable pathway for researchers. By understanding the principles behind each step—from the regioselective deprotonation to the controlled phosphinylation and final purification—scientists can confidently produce high-purity DMPP, enabling its application in cutting-edge catalytic transformations that are central to pharmaceutical and fine chemical development.

References

- 1. 三(2,6-二甲氧基苯)膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. トリス(2,6-ジメトキシフェニル)ホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 85417-41-0・this compound・208-18591・206-18592[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. Synthesis of P-stereogenic diarylphosphinic amides by directed lithiation: transformation into tertiary phosphine oxides via methanolysis, aryne chemistry and complexation behaviour toward zinc(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(85417-41-0) IR Spectrum [chemicalbook.com]

- 15. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Structural Analysis of Tris(2,6-dimethoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,6-dimethoxyphenyl)phosphine (TDMPP) is a sterically demanding, electron-rich triarylphosphine ligand that has garnered significant attention in the field of catalysis. Its unique structural and electronic properties, imparted by the six ortho-methoxy groups, render it highly effective in a variety of challenging cross-coupling reactions and other organic transformations. This technical guide provides a comprehensive structural analysis of TDMPP, integrating crystallographic data, spectroscopic characterization, and computational insights. The causality behind its remarkable catalytic performance is explored through a detailed examination of its molecular architecture, steric bulk, and electronic nature. This document serves as a vital resource for researchers and professionals seeking to understand and leverage the unique attributes of this powerful phosphine ligand in synthetic chemistry and drug development.

Introduction: The Significance of Steric and Electronic Tuning in Ligand Design

In the realm of homogeneous catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and substrate scope. Phosphine ligands, in particular, have proven to be exceptionally versatile due to the tunable nature of their steric and electronic properties. This compound (TDMPP) stands as a testament to the power of strategic ligand modification. The presence of methoxy groups at both ortho positions of the phenyl rings dramatically influences the ligand's conformation and electronic character, setting it apart from less substituted triarylphosphines.

This guide delves into the core structural features of TDMPP, providing a detailed analysis that bridges its molecular architecture with its functional role in catalysis. By understanding the intricate details of its structure, researchers can better predict its behavior in catalytic cycles and design more effective synthetic strategies.

Synthesis and Physicochemical Properties

The synthesis of TDMPP is typically achieved through the reaction of a Grignard reagent derived from 1-bromo-2,6-dimethoxybenzene with phosphorus trichloride. This method, common for the preparation of triarylphosphines, allows for the efficient introduction of the sterically encumbered 2,6-dimethoxyphenyl moieties around the central phosphorus atom.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-2,6-dimethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in a flame-dried Schlenk flask equipped with a reflux condenser and a dropping funnel. A solution of 1-bromo-2,6-dimethoxybenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Phosphine Synthesis: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of phosphorus trichloride in anhydrous THF is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield this compound as a white crystalline solid.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₇O₆P |

| Molecular Weight | 442.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 145-147 °C |

| CAS Number | 85417-41-0 |

Crystallographic Analysis: A Window into the Molecular Architecture

The single-crystal X-ray diffraction analysis of TDMPP provides invaluable insights into its three-dimensional structure, revealing the precise arrangement of its atoms and the steric environment around the phosphorus center. The Crystallography Open Database (COD) contains several entries for this compound, with accession codes 7047300, 7047301, 7047303, 7047304, and 7047305.

A representative analysis of the crystallographic data reveals a propeller-like conformation of the three dimethoxyphenyl rings around the central phosphorus atom. The methoxy groups are oriented to minimize steric repulsion, leading to a crowded and well-defined ligand pocket.

Key Crystallographic Parameters (Representative Data):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| P-C Bond Length (avg.) | ~1.84 Å |

| C-P-C Bond Angle (avg.) | ~104° |

The C-P-C bond angles are slightly larger than the ideal tetrahedral angle, a consequence of the steric repulsion between the bulky aryl groups. The P-C bond lengths are typical for triarylphosphines. The orientation of the methoxy groups is of particular interest, as they contribute significantly to the ligand's steric bulk and can also engage in non-covalent interactions.

Workflow for Single-Crystal X-ray Diffraction Analysis:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Characterization: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic properties of molecules in solution. For phosphine ligands, ³¹P NMR is particularly informative.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of TDMPP exhibits a single resonance, indicative of the single phosphorus environment. The chemical shift provides insight into the electronic density at the phosphorus nucleus. Electron-donating groups, such as the methoxy substituents in TDMPP, increase the electron density on the phosphorus atom, resulting in a characteristic upfield shift compared to less electron-rich triarylphosphines like triphenylphosphine. The experimental ³¹P NMR chemical shift for this compound is approximately -46 ppm (relative to 85% H₃PO₄).

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of TDMPP are consistent with its molecular structure. The ¹H NMR spectrum shows distinct signals for the aromatic protons and the methoxy protons. The aromatic region is complex due to coupling between the protons and with the phosphorus nucleus. The methoxy protons typically appear as a sharp singlet. The ¹³C NMR spectrum provides information about the carbon framework, with characteristic chemical shifts for the ipso-carbon (the carbon directly bonded to phosphorus), the ortho, meta, and para carbons of the phenyl rings, and the methoxy carbons.

Steric and Electronic Parameters: Quantifying the Ligand's Influence

The catalytic efficacy of a phosphine ligand is intimately linked to its steric and electronic properties. For TDMPP, the ortho-methoxy groups are the primary determinants of these characteristics.

Tolman Cone Angle (θ)

Electronic Parameters

The electron-rich nature of TDMPP is a direct consequence of the electron-donating mesomeric effect of the six methoxy groups. This increased electron density on the phosphorus atom enhances its σ-donating ability to a metal center. This property is critical for facilitating oxidative addition, a key step in many cross-coupling reactions.

Conceptual Relationship of Structure to Catalytic Activity:

Caption: The interplay of TDMPP's structure with its catalytic function.

Computational Modeling: A Deeper Dive into Electronic Structure

Density Functional Theory (DFT) calculations provide a powerful theoretical framework for understanding the electronic structure and properties of molecules like TDMPP. These calculations can be used to model the geometry, predict NMR chemical shifts, and visualize molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) of TDMPP is primarily localized on the phosphorus lone pair, confirming its role as a strong σ-donor. The energy of the HOMO is a key indicator of the ligand's nucleophilicity and its ability to donate electron density to a metal center. The calculated electrostatic potential map would further reveal the electron-rich nature of the phosphorus atom.

Applications in Catalysis: Where Structure Meets Function

The unique structural features of TDMPP translate into exceptional performance in a range of catalytic reactions. Its combination of steric bulk and high electron density makes it an ideal ligand for challenging transformations that are often sluggish with less sophisticated phosphines.

Key Applications:

-

Palladium-Catalyzed Cross-Coupling Reactions: TDMPP is a highly effective ligand for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, particularly with sterically hindered or electronically deactivated substrates.[1]

-

Hydroalkynylation Reactions: It serves as a catalyst for the preparation of chiral building blocks through hydroalkynylation.[1]

-

Aza-Morita-Baylis-Hillman (aza-MBH) Reactions: TDMPP is employed in three-component aza-MBH reactions.[1]

-

Synthesis of Nitrogen Heterocycles: It facilitates the atom-economic synthesis of nitrogen heterocycles from alkynes.[1]

Conclusion: A Ligand of Choice for Demanding Catalysis

The structural analysis of this compound reveals a sophisticated molecular architecture that is finely tuned for high performance in catalysis. The strategic placement of six ortho-methoxy groups creates a unique steric and electronic environment around the phosphorus center, leading to a ligand that is both highly electron-donating and sterically demanding. This in-depth understanding of its structure, as detailed in this guide, provides a solid foundation for its rational application in the development of novel and efficient catalytic systems for organic synthesis and drug discovery.

References

An In-depth Technical Guide to Tris(2,6-dimethoxyphenyl)phosphine: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,6-dimethoxyphenyl)phosphine (TDMPP) is a monodentate, bulky, and electron-rich triarylphosphine ligand that has garnered significant attention in the field of organic synthesis. Its unique steric and electronic properties make it a highly effective ligand in a variety of transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of TDMPP, its synthesis, and its applications in catalysis, with a focus on providing practical insights for researchers in drug development and fine chemical synthesis.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₇O₆P | [2][3] |

| Molecular Weight | 442.44 g/mol | [4] |

| Melting Point | 145-147 °C (lit.) | [1] |

| Boiling Point | 566.4±50.0 °C (Predicted) | [3] |

| Appearance | White to light yellow crystal powder | [1] |

| Solubility | Very faint turbidity in hot Methanol. | [1][5] |

| CAS Number | 85417-41-0 | [2] |

| IUPAC Name | tris(2,6-dimethoxyphenyl)phosphane | [2][3] |

| InChI Key | CMLWFCUAXGSMBB-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data:

Spectroscopic techniques are crucial for the identification and characterization of this compound.

-

³¹P NMR: The ³¹P NMR spectrum shows a characteristic signal for the phosphorus atom.[6]

-

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra provide detailed information about the structure of the molecule.[2]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule.

Synthesis of this compound

A common method for the synthesis of triarylphosphines like TDMPP involves the reaction of a Grignard reagent with phosphorus trichloride. The following is a representative, though not explicitly detailed in the provided search results, synthetic approach.

Conceptual Synthesis Workflow:

Conceptual Synthesis Pathway

Experimental Protocol (Conceptual):

-

Lithiation: 1,3-Dimethoxybenzene is dissolved in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C to 0 °C), and a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred for a period to allow for the formation of 2,6-dimethoxyphenyllithium.

-

Phosphorylation: The freshly prepared solution of 2,6-dimethoxyphenyllithium is then slowly added to a cooled solution of phosphorus trichloride (PCl₃) in an anhydrous ether solvent. The stoichiometry is critical, with three equivalents of the organolithium reagent required for each equivalent of PCl₃.

-

Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

The Role of TDMPP in Catalysis: Mechanistic Insights

The efficacy of this compound as a ligand in transition metal catalysis stems from its unique combination of steric bulk and electronic properties.

Steric and Electronic Effects:

The six methoxy groups on the phenyl rings of TDMPP play a dual role. They are electron-donating groups, which increase the electron density on the phosphorus atom. This enhanced nucleophilicity of the phosphorus center strengthens its coordination to the metal center (e.g., palladium), thereby stabilizing the catalytic species.

The ortho-methoxy groups also contribute significantly to the steric bulk of the ligand. This steric hindrance around the phosphorus atom promotes the formation of monoligated metal complexes, which are often the most catalytically active species in cross-coupling reactions. The bulky nature of the ligand also facilitates the reductive elimination step of the catalytic cycle, which is often the product-forming step.

Catalytic Cycle in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction. The catalytic cycle, when employing a palladium catalyst with TDMPP as the ligand, can be visualized as follows:

Generalized Suzuki-Miyaura Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst, bearing the TDMPP ligand (L), reacts with an organic halide (R¹-X) to form a Pd(II) intermediate. The electron-rich nature of TDMPP facilitates this step.

-

Transmetalation: The Pd(II) intermediate reacts with an organoboron reagent (R²-B(OR)₂) in the presence of a base. The organo-group (R²) is transferred from boron to the palladium center.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst. The steric bulk of TDMPP promotes this final step.

Applications in Organic Synthesis

This compound is a versatile ligand for a range of palladium-catalyzed cross-coupling reactions.[4]

Key Applications:

-

Suzuki-Miyaura Coupling: As detailed above, TDMPP is an effective ligand for the coupling of aryl and vinyl halides with boronic acids.

-

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. The electron-rich and bulky nature of TDMPP is well-suited for this transformation.

-

Other Cross-Coupling Reactions: TDMPP has also found application in other cross-coupling reactions such as Heck, Sonogashira, Stille, and Negishi couplings.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride (Illustrative)

The following is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction using this compound. Researchers should optimize conditions for their specific substrates.

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: A degassed solvent (e.g., toluene, dioxane, or THF/water mixture) is added to the reaction vessel.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC, GC, or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is also air-sensitive and should be stored under an inert atmosphere to prevent oxidation.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile ligand for a wide range of transition metal-catalyzed reactions. Its unique steric and electronic properties, stemming from the methoxy groups at the ortho positions of the phenyl rings, contribute to its high catalytic activity and stability. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of the properties, synthesis, and applications of TDMPP can be instrumental in the development of efficient and robust synthetic methodologies.

References

- 1. This compound CAS#: 85417-41-0 [m.chemicalbook.com]

- 2. This compound | C24H27O6P | CID 2734597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. トリス(2,6-ジメトキシフェニル)ホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 85417-41-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Tris(2,6-dimethoxyphenyl)phosphine CAS number 85417-41-0

An In-Depth Technical Guide to Tris(2,6-dimethoxyphenyl)phosphine (DMPP)

Abstract

This compound (CAS RN: 85417-41-0), commonly referred to as DMPP or TDMPP, has emerged as a uniquely versatile and powerful tool in modern organic synthesis.[1][2] Its utility stems from a sophisticated molecular architecture that imparts a distinct combination of steric bulk and electron-rich character. This guide provides an in-depth analysis of DMPP, moving beyond a simple catalog of its properties to explore the causal relationships between its structure and its function. We will dissect its dual-role mechanistic behavior as both a superior ligand for transition metal catalysis and a potent nucleophilic organocatalyst. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the advanced capabilities of DMPP to overcome complex synthetic challenges, enhance reaction efficiency, and achieve precise molecular control.

The Architectural Advantage of DMPP

In the landscape of phosphorus-based reagents, phosphine ligands are indispensable for their ability to modulate the reactivity and selectivity of transition metal catalysts. This compound distinguishes itself through the strategic placement of two methoxy (-OCH₃) groups on the ortho positions of each of its three phenyl rings. This specific substitution pattern is not arbitrary; it is the cornerstone of the ligand's exceptional performance.

The oxygen atoms of the methoxy groups, through resonance, act as powerful electron-donating groups, pushing electron density into the phenyl rings and, consequently, onto the central phosphorus atom. This makes DMPP a significantly stronger electron-donating ligand compared to its less-substituted counterparts like triphenylphosphine. This electronic enrichment is critical for stabilizing low-valent metal centers (e.g., Pd(0)) in catalytic cycles, thereby promoting challenging oxidative addition steps.

Simultaneously, the three bulky 2,6-dimethoxyphenyl substituents create a well-defined and sterically demanding cone around the phosphorus atom. This steric hindrance plays a crucial role in influencing the coordination geometry of the metal center, facilitating the reductive elimination of the desired product, and often enhancing selectivity in cross-coupling reactions. It is this deliberate combination of electronic richness and steric imposition that makes DMPP a ligand of choice for a wide array of chemical transformations.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application and characterization.

Physicochemical Properties

The key identifying and physical properties of DMPP are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 85417-41-0 | [2][3] |

| IUPAC Name | tris(2,6-dimethoxyphenyl)phosphane | [1][2] |

| Synonyms | DMPP, TDMPP | [1][4] |

| Molecular Formula | C₂₄H₂₇O₆P | [1][3][5] |

| Molecular Weight | 442.44 g/mol | [3][6] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 145-147 °C (lit.) | [1][3][4] |

| Form | Solid Powder | [1][3] |

Spectroscopic Signatures

While raw spectra should always be acquired for batch-specific confirmation, the following table outlines the expected spectroscopic characteristics for DMPP, crucial for its identification and purity assessment.

| Technique | Expected Signature |

| ³¹P NMR (CDCl₃) | A single peak is expected in the typical range for triarylphosphines, influenced by the electron-donating methoxy groups. |

| ¹H NMR (CDCl₃) | Signals corresponding to the methoxy protons (-OCH₃) will appear as a sharp singlet. Aromatic protons will present as a characteristic multiplet pattern (triplet and doublet) consistent with a 1,2,3-trisubstituted benzene ring. |

| ¹³C NMR (CDCl₃) | Resonances for the methoxy carbons, and distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The ipso-carbon signal will show coupling to the phosphorus atom. |

| FT-IR (KBr) | Characteristic C-O stretching frequencies for the aryl-ether methoxy groups, P-C stretching vibrations, and aromatic C-H and C=C stretching bands. |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) should be verified against a certified reference standard or published literature.[7]

The Dual-Role Mechanism of Action

DMPP's utility is bifurcated into two primary mechanistic classes: its function as a supporting ligand in metal catalysis and its direct participation as an organocatalyst.

As a Ligand in Transition Metal Catalysis

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand is not a passive spectator but an active participant that dictates the efficiency of the entire process.[8] DMPP excels in this role. The catalytic cycle begins with an active Pd(0) species, which is stabilized by DMPP ligands. The high electron density on the DMPP's phosphorus atom strengthens the M-P bond and enriches the metal center, making the initial, often rate-limiting, oxidative addition of an aryl halide more favorable. Following transmetalation, the steric bulk of DMPP facilitates the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.

Caption: Generalized Suzuki-Miyaura cycle featuring DMPP.

As a Nucleophilic Organocatalyst

Beyond its role as a ligand, DMPP can function as a potent Lewis base catalyst, initiating reactions through nucleophilic attack.[9][10] This mode of action is central to phosphine-catalyzed processes like the aza-Morita-Baylis-Hillman (aza-MBH) reaction.[3][11] The reaction is initiated by the nucleophilic addition of DMPP to an activated alkene (e.g., an enone), forming a zwitterionic phosphonium enolate intermediate.[12][13] This intermediate is a potent carbon nucleophile that then attacks an electrophile, such as the carbon of an imine. A subsequent proton transfer and elimination of the phosphine catalyst yield the final product and regenerate the catalyst.

Caption: Mechanistic pathway of an aza-MBH reaction.

Synthesis and Safe Handling

Illustrative Synthesis Protocol

The synthesis of triarylphosphines is typically achieved via the reaction of a phosphorus halide with an organometallic reagent. The following protocol illustrates a standard Grignard-based approach for the synthesis of DMPP.

Disclaimer: This is a representative protocol. Researchers must consult peer-reviewed literature and perform their own risk assessment before conducting any experiment.

Objective: To synthesize this compound from 1-bromo-2,6-dimethoxybenzene.

Step 1: Grignard Reagent Formation

-

Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser and an addition funnel.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

In the addition funnel, dissolve 1-bromo-2,6-dimethoxybenzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (initiation may require gentle heating or an iodine crystal).

-

Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide.

Step 2: Phosphine Synthesis

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate flask, dissolve phosphorus trichloride (PCl₃) in anhydrous THF.

-

Add the PCl₃ solution dropwise to the cooled, stirred Grignard solution. A 3:1 molar ratio of Grignard reagent to PCl₃ is required.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane/ethyl acetate) to afford pure this compound as a white solid.

Caption: Illustrative workflow for the synthesis of DMPP.

Safety and Handling Protocol

DMPP is an irritant and requires careful handling in a laboratory setting.[14] Adherence to standard safety protocols is mandatory.

| Hazard Class | GHS Classification | Precautionary Measures |

| Health Hazards | Skin Irritation (Category 2)[2][3]Eye Irritation (Category 2)[2][3]Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2][3] | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| Physical Hazards | None identified.[14] | N/A |

| Storage | Combustible Solid (Storage Class 11)[3] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[14] |

Handling Procedure:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[3]

-

Use a powder funnel and static-free techniques when transferring the solid to prevent dust inhalation.

-

In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).[14]

-

Dispose of waste in accordance with local, state, and federal regulations.[14]

Field Applications & Experimental Protocols

The true value of DMPP is demonstrated in its successful application across a broad spectrum of pivotal organic reactions.

Application Showcase

-

Palladium-Mediated Cross-Coupling: DMPP is a highly effective ligand for numerous cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Hiyama couplings.[3] Its strong electron-donating nature often allows for lower catalyst loadings and activity with more challenging substrates like aryl chlorides.

-

Aza-Morita-Baylis-Hillman (aza-MBH) Reactions: It serves as an efficient organocatalyst for three-component aza-MBH reactions.[3][4][6][11]

-

Annulations and Cyclizations: DMPP catalyzes various atom-economic syntheses, including the formation of nitrogen heterocycles, benzannulations, and the oxycyclization of allendiols.[3][4][6][11]

-

Other Catalytic Transformations: Its applications extend to hydroalkynylation reactions, enantioselective aldol reactions, and copper-mediated dimerization reactions.[3][4][6][15]

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using DMPP as the ligand.

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Reagents & Equipment:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

This compound (DMPP)

-

4-Bromoanisole

-

Phenylboronic Acid

-

Potassium Carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Schlenk flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N₂/Ar)

Procedure:

-

Catalyst Pre-formation/Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and DMPP (e.g., 0.022 mmol, 2.2 mol%). The P/Pd ratio is critical and often optimized around 2.2:1.

-

Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add degassed toluene (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The use of a biphasic solvent system is common for Suzuki couplings.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting 4-bromoanisole is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a pure product. Characterize by NMR and compare to literature data.

Conclusion

This compound is far more than a standard phosphine ligand. It is a rationally designed, high-performance reagent whose architectural features directly translate to superior catalytic activity. Its strong electron-donating character and defined steric profile make it an enabling tool for challenging transition metal-catalyzed cross-couplings. Furthermore, its demonstrated efficacy as a nucleophilic organocatalyst opens avenues for metal-free synthetic strategies. For scientists in discovery and development, a comprehensive understanding and proficient application of DMPP provide a distinct advantage in the synthesis of complex molecules, from fine chemicals to active pharmaceutical ingredients. Future research will likely continue to expand its applications, particularly in asymmetric catalysis and the development of more sustainable synthetic methodologies.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C24H27O6P | CID 2734597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 85417-41-0 [sigmaaldrich.com]

- 4. This compound , >97.0%(HPLC) , 85417-41-0 - CookeChem [cookechem.com]

- 5. strem.com [strem.com]

- 6. This compound CAS#: 85417-41-0 [m.chemicalbook.com]

- 7. This compound(85417-41-0) MS spectrum [chemicalbook.com]

- 8. 85417-41-0・this compound・208-18591・206-18592[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 11. This compound | 85417-41-0 [chemicalbook.com]

- 12. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. alfachemic.com [alfachemic.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Tris(2,6-dimethoxyphenyl)phosphine

This guide provides a comprehensive overview of the spectroscopic data for Tris(2,6-dimethoxyphenyl)phosphine, a bulky, electron-rich phosphine ligand frequently employed in catalysis and organic synthesis.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in catalyst development, reaction optimization, and quality control to ensure the integrity and purity of this air-sensitive compound. This document offers field-proven insights into the acquisition and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, with a focus on practical applications for scientists in drug development and materials science.

Introduction: The Significance of Spectroscopic Analysis for this compound

This compound, often abbreviated as TDMPP, is a monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are imparted by the three 2,6-dimethoxyphenyl substituents attached to the phosphorus atom. The steric hindrance created by the ortho-methoxy groups influences the coordination geometry around the metal center in catalytic complexes, often promoting reductive elimination and preventing catalyst deactivation pathways. The electron-rich nature of the ligand, a consequence of the electron-donating methoxy groups, enhances the reactivity of the metal center in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

Given its utility, verifying the identity, purity, and stability of this compound is a critical first step in any experimental workflow. Phosphines are notoriously susceptible to oxidation, and the corresponding phosphine oxide is a common impurity that can significantly impact catalytic activity. Spectroscopic techniques provide a rapid and non-destructive means to assess the quality of the ligand, ensuring reproducibility and reliability in experimental results. This guide will delve into the key spectroscopic signatures of this compound and its primary oxidation product, this compound oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Characterization Tool

NMR spectroscopy is arguably the most powerful technique for the routine analysis of this compound. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecular structure and can readily identify common impurities.

Experimental Protocol for NMR Analysis

The air-sensitive nature of this compound necessitates careful sample preparation to prevent oxidation.

Sample Preparation Workflow:

Caption: Workflow for preparing air-sensitive NMR samples.

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for this compound and its oxide. Deuterated benzene (C₆D₆) can also be used and may offer different chemical shift dispersions, which can be advantageous for resolving overlapping signals.

-

Internal Standard: While modern NMR spectrometers can lock on the deuterium signal of the solvent, for precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used and referenced to 0 ppm.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and methoxy protons.

Table 1: ¹H NMR Spectroscopic Data for this compound and its Oxide

| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| This compound | ~7.2-7.3 | Triplet | 3H | H-4 (aromatic) |

| ~6.5-6.6 | Doublet | 6H | H-3, H-5 (aromatic) | |

| ~3.8 | Singlet | 18H | -OCH₃ | |

| This compound oxide | ~7.3-7.4 | Triplet | 3H | H-4 (aromatic) |

| ~6.6-6.7 | Doublet | 6H | H-3, H-5 (aromatic) | |

| ~3.7 | Singlet | 18H | -OCH₃ |

Interpretation:

-

The aromatic region displays two signals: a triplet corresponding to the proton at the 4-position (para to the phosphorus) and a doublet for the protons at the 3 and 5-positions (meta to the phosphorus). The triplet arises from coupling to the two equivalent meta protons, and the doublet arises from coupling to the single para proton.

-

The methoxy protons appear as a sharp singlet, integrating to 18 protons, consistent with the six equivalent methoxy groups.

-

Upon oxidation to the phosphine oxide, the aromatic signals experience a slight downfield shift due to the increased electron-withdrawing nature of the P=O bond compared to the lone pair on the phosphorus atom in the phosphine. This downfield shift is a key diagnostic feature for detecting oxidation.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound and its Oxide

| Compound | Chemical Shift (ppm) | Assignment |

| This compound | ~161 | C-2, C-6 |

| ~131 | C-4 | |

| ~112 | C-1 | |

| ~104 | C-3, C-5 | |

| ~56 | -OCH₃ | |

| This compound oxide | ~158 | C-2, C-6 |

| ~133 | C-4 | |

| ~115 | C-1 | |

| ~106 | C-3, C-5 | |

| ~56 | -OCH₃ |

Interpretation:

-

The spectrum shows five distinct signals corresponding to the five chemically non-equivalent carbon atoms in the molecule.

-

The carbons directly bonded to the oxygen atoms (C-2 and C-6) are the most deshielded, appearing at approximately 161 ppm.

-

The carbon atom bonded to phosphorus (C-1) appears at a higher field due to the influence of the phosphorus atom.

-

The methoxy carbons are observed at around 56 ppm.

-

Similar to the ¹H NMR, the carbon signals of the aromatic ring in the phosphine oxide are shifted slightly downfield compared to the phosphine.

³¹P NMR Spectroscopy

³¹P NMR is the most direct method for assessing the purity of phosphine ligands.

Table 3: ³¹P NMR Spectroscopic Data for this compound and its Oxide

| Compound | Chemical Shift (ppm) |

| This compound | ~ -45 to -50 |

| This compound oxide | ~ 20 to 25 |

Interpretation:

-

This compound exhibits a characteristic upfield chemical shift in the range of -45 to -50 ppm. This upfield shift is typical for bulky, electron-rich triarylphosphines.

-

The corresponding phosphine oxide shows a significant downfield shift to the range of 20 to 25 ppm.[2] This large difference in chemical shift (Δδ ≈ 70 ppm) allows for the easy detection and quantification of even small amounts of the phosphine oxide impurity. The presence of a signal in the positive region of the ³¹P NMR spectrum is a clear indication of oxidation.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy is a rapid and simple technique for verifying the functional groups present in this compound and for detecting its oxidation.

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample like this compound, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The ATR method is generally preferred for its simplicity and minimal sample preparation.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr matrix should be collected before acquiring the sample spectrum.

Table 4: Key IR Absorption Bands for this compound and its Oxide

| Wavenumber (cm⁻¹) | Assignment | Compound(s) |

| ~3000-2800 | C-H stretching (aromatic and methyl) | Both |

| ~1600-1450 | C=C aromatic ring stretching | Both |

| ~1250-1200 | Asymmetric C-O-C stretching (aryl ether) | Both |

| ~1100-1000 | Symmetric C-O-C stretching (aryl ether) | Both |

| ~1190-1150 | P=O stretching | This compound oxide |

Interpretation:

-

The IR spectrum of this compound is dominated by absorptions corresponding to the aromatic rings and the methoxy groups.

-

The most crucial diagnostic feature for identifying the phosphine oxide is the appearance of a strong absorption band in the region of 1190-1150 cm⁻¹, which is characteristic of the P=O stretching vibration. The absence of this band is a good indicator of the purity of the phosphine ligand.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through analysis of its fragmentation pattern.

Experimental Considerations

-

Ionization Technique: Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable molecules like triarylphosphines. Electrospray ionization (ESI) can also be used, particularly for analyzing the protonated molecule [M+H]⁺.

-

Expected Molecular Ion: The exact mass of this compound (C₂₄H₂₇O₆P) is 442.1545 g/mol .[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Fragmentation Pathway

Under electron ionization, the molecular ion of this compound will undergo fragmentation. A plausible fragmentation pathway is outlined below.

Caption: A proposed fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

The molecular ion peak at m/z = 442 should be observed.

-

A common fragmentation pathway for phosphines is the loss of one of the aryl substituents. In this case, the loss of a dimethoxyphenyl radical would lead to a fragment at m/z = 305.

-

Loss of a methoxy radical (•OCH₃) from the molecular ion would result in a fragment at m/z = 411.

-

Further fragmentation of these initial products will lead to a complex pattern of lower mass ions.

-

For the phosphine oxide, the molecular ion will be observed at m/z = 458 (C₂₄H₂₇O₇P). The fragmentation pattern will be different, often showing a prominent [M-O]⁺ peak corresponding to the phosphine molecular ion, as well as fragments retaining the P=O bond.

Conclusion: A Multi-faceted Approach to Quality Assurance

The comprehensive spectroscopic characterization of this compound is essential for its effective use in research and development. This guide has detailed the key spectroscopic features of this important ligand and its primary oxidation product. A combination of ¹H, ¹³C, and particularly ³¹P NMR provides the most definitive information on identity and purity. IR spectroscopy offers a rapid check for the presence of the phosphine oxide, while mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. By employing these techniques with a clear understanding of the expected data and potential impurities, researchers can confidently utilize this compound in their synthetic endeavors, leading to more reliable and reproducible results.

References

An In-depth Technical Guide to the ³¹P NMR Spectrum of Tris(2,6-dimethoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Senior Application Scientist's Perspective

In the realm of modern synthetic chemistry and drug development, the precise characterization of reagents and intermediates is not merely a procedural step but the bedrock of reproducible and reliable science. Tris(2,6-dimethoxyphenyl)phosphine has emerged as a powerful ligand in various catalytic reactions, valued for its unique steric and electronic properties.[1] Understanding its spectral signature is paramount for any researcher employing this compound. This guide is crafted from a field-proven perspective, moving beyond a simple recitation of data to explain the "why" behind the observations and experimental choices. We will delve into the nuances of the ³¹P Nuclear Magnetic Resonance (NMR) spectrum of this bulky phosphine, providing not just data, but a framework for its confident and insightful application.

Introduction: Why ³¹P NMR of this compound Matters

This compound, with its sterically demanding and electron-rich aryl substituents, presents a fascinating case study in ³¹P NMR spectroscopy. The phosphorus atom, at the heart of this molecule, is exquisitely sensitive to its electronic and steric environment. ³¹P NMR spectroscopy offers a direct, non-destructive window into this environment, making it an indispensable tool for:

-

Purity Assessment: Quickly and accurately determining the purity of the phosphine and identifying common impurities such as the corresponding phosphine oxide.

-

Reaction Monitoring: Tracking the consumption of the phosphine ligand and the formation of catalyst complexes or reaction products in real-time.

-

Structural Elucidation: Gaining insights into the coordination chemistry of the phosphine with metal centers.

The 100% natural abundance and spin-½ nucleus of the ³¹P isotope provide excellent sensitivity, making this technique both powerful and practical.

The ³¹P NMR Spectrum: A Detailed Analysis

The ³¹P NMR spectrum of this compound is characterized by a single resonance, the position (chemical shift) and multiplicity of which are highly informative.

Chemical Shift (δ)

The chemical shift of a phosphorus nucleus is influenced by the electron density around it. Electron-donating groups lead to increased shielding and a shift to a higher field (more negative ppm values), while electron-withdrawing groups or coordination to a Lewis acid cause deshielding and a downfield shift.

For this compound, the methoxy groups at the ortho positions of the phenyl rings are electron-donating, which is expected to increase the electron density on the phosphorus atom. However, the bulky nature of the 2,6-dimethoxyphenyl groups leads to significant steric hindrance, which can influence the C-P-C bond angles and, consequently, the hybridization of the phosphorus lone pair. This interplay of electronic and steric effects determines the final chemical shift.

Based on available spectral data, the proton-decoupled ³¹P NMR spectrum of this compound shows a singlet at approximately -45.5 ppm .

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | ~ -45.5 |

| Tris(2,4,6-trimethoxyphenyl)phosphine | CDCl₃ | ~ -48.0 |

| Triphenylphosphine | CDCl₃ | ~ -5.0 |

Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄.

The upfield shift compared to triphenylphosphine is a clear indicator of the increased electron density on the phosphorus atom due to the methoxy substituents. The slight difference between this compound and its 2,4,6-trimethoxy congener highlights the subtle electronic effects of substituent positioning.

Coupling Constants (J)

In a proton-coupled ³¹P NMR spectrum, the signal would appear as a complex multiplet due to coupling with the protons on the aromatic rings and the methoxy groups. While a proton-decoupled spectrum is typically used for routine characterization, understanding the potential couplings is crucial for more detailed structural analysis.

-

³J(P-H_meta): Three-bond coupling to the meta protons of the phenyl rings. This is typically in the range of 5-10 Hz for triarylphosphines.

-

⁴J(P-H_para): Four-bond coupling to the para protons of the phenyl rings. This coupling is generally small, often less than 1 Hz.

-

⁴J(P-H_methoxy): Four-bond coupling to the protons of the ortho-methoxy groups. The magnitude of this coupling can be variable.

Due to the complexity of the resulting multiplet, proton decoupling is the standard practice for routine analysis.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality ³¹P NMR spectrum of this compound requires careful attention to detail, particularly given its sensitivity to oxidation.

Sample Preparation (Air-Sensitive Protocol)

-

Glassware: Thoroughly dry all glassware, including the NMR tube, cap, and syringes, in an oven at >120 °C overnight and cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon).

-

Inert Atmosphere: All manipulations of the phosphine should be performed under a dry, inert atmosphere using standard Schlenk line or glovebox techniques.

-

Solvent: Use a deuterated solvent that has been dried over an appropriate drying agent (e.g., molecular sieves) and degassed via several freeze-pump-thaw cycles. Chloroform-d (CDCl₃) is a common choice.

-

Sample Transfer: In a glovebox or under a positive pressure of inert gas, weigh approximately 10-20 mg of this compound directly into the NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the NMR tube using a gas-tight syringe.

-

Sealing: Cap the NMR tube securely. For prolonged storage or analysis of highly sensitive samples, using an NMR tube with a J. Young valve is recommended.

NMR Spectrometer Parameters

-

Nucleus: Observe ³¹P.

-

Decoupling: Use proton decoupling (e.g., Waltz-16 or GARP) for a routine spectrum.

-

Reference: Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Set to at least 2-3 seconds for adequate resolution.

-

Relaxation Delay (d1): A delay of 5-10 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary, and inverse-gated decoupling should be used.

-

Number of Scans: Typically 16-64 scans provide a good signal-to-noise ratio.

Data Processing and Validation

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

-

Purity Check: The presence of a signal around +30 to +40 ppm would indicate the presence of the corresponding phosphine oxide, a common impurity resulting from oxidation. The integration of the phosphine and phosphine oxide signals can be used for a semi-quantitative assessment of purity.

Experimental Workflow Diagram

Caption: Workflow for acquiring the ³¹P NMR spectrum of an air-sensitive phosphine.

Factors Influencing the ³¹P NMR Spectrum

The chemical shift of this compound can be influenced by several factors, providing further avenues for characterization.

-

Solvent Effects: While chloroform-d is a common solvent, the chemical shift can vary in different solvents due to solvent-solute interactions.[2] In aromatic solvents like benzene-d₆ or toluene-d₈, anisotropic effects can lead to noticeable changes in the chemical shift.

-

Temperature: Temperature can affect the conformational dynamics of the bulky aryl groups, potentially leading to slight changes in the observed chemical shift. For most applications at room temperature, this effect is negligible but can be significant in variable-temperature NMR studies of its coordination complexes.

-

Coordination to Metal Centers: Upon coordination to a transition metal, the lone pair of electrons on the phosphorus atom is involved in bonding. This donation of electron density to the metal center leads to a significant downfield shift in the ³¹P NMR spectrum. The magnitude of this "coordination shift" provides valuable information about the nature of the metal-phosphine bond.

Conclusion: A Powerful Tool in the Chemist's Arsenal

The ³¹P NMR spectrum of this compound is a rich source of information for the modern chemist. Its characteristic upfield chemical shift is a direct reflection of its electron-rich nature, a key feature contributing to its efficacy as a ligand. By following a robust experimental protocol, researchers can confidently use ³¹P NMR to verify the integrity of this important reagent and to monitor its role in complex chemical transformations. This guide provides the foundational knowledge and practical steps necessary to leverage the full potential of this powerful analytical technique.

References

The Architectural Blueprint of a Potent Catalyst: An In-depth Guide to the Crystal Structure of Tris(2,6-dimethoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the design and understanding of ancillary ligands are paramount to the development of efficient and selective catalysts. Tris(2,6-dimethoxyphenyl)phosphine, often abbreviated as TDMPP, stands out as a bulky, electron-rich phosphine ligand with remarkable catalytic utility.[1][2] Its efficacy in a range of chemical transformations, from palladium-catalyzed cross-coupling reactions to enantioselective aldol reactions, is deeply rooted in its unique three-dimensional architecture.[1][3][4] This guide provides a comprehensive technical exploration of the crystal structure of this compound, offering insights into the interplay between its solid-state conformation and its celebrated reactivity.

Genesis of a Crystal: The Path to Structural Elucidation

The journey to understanding a molecule's precise atomic arrangement culminates in single-crystal X-ray diffraction, a technique that provides an unparalleled view of its solid-state structure. The protocol for obtaining and analyzing crystals of this compound is a testament to meticulous experimental practice.

Crystallization: From Solution to Ordered Lattice

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction analysis. For this compound, colorless prisms were successfully obtained through the slow evaporation of a solution.[5] This method allows for the gradual removal of the solvent, promoting the ordered arrangement of molecules into a crystalline lattice.

Experimental Protocol: Single Crystal Growth

-

Dissolution: A saturated solution of this compound is prepared in a suitable solvent system at room temperature.

-

Slow Evaporation: The solution is placed in a vial, loosely capped to allow for the slow escape of solvent vapor over a period of several days to weeks.

-

Crystal Harvesting: Once well-formed, prismatic crystals are observed, they are carefully isolated from the mother liquor. A crystal with dimensions of approximately 0.25 x 0.20 x 0.20 mm is selected for analysis.[5]

Caption: Workflow for obtaining single crystals of this compound.

X-ray Diffraction: Illuminating the Atomic Arrangement

With a suitable crystal in hand, the next phase involves bombarding it with X-rays to generate a diffraction pattern. The geometric arrangement of the diffracted beams provides the raw data from which the crystal structure is solved.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a beam of monochromatic X-rays (in this case, Cu Kα radiation with a wavelength of 1.54184 Å) at a controlled temperature (295 K).[5] A detector records the intensities and positions of the diffracted X-rays as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using a full-matrix least-squares method, resulting in a final structural model.[5] The quality of the final model is assessed by the R-factor, which for this structure was 0.0568.[5]

Caption: The experimental workflow for X-ray diffraction analysis.

The Molecular Architecture of this compound

The crystallographic analysis reveals a wealth of information about the precise arrangement of atoms within the crystal lattice.

Crystallographic Data

The crystal structure of this compound was determined to be in the orthorhombic crystal system with the space group Pbca.[5] This space group is centrosymmetric, meaning the crystal possesses a center of inversion. The unit cell contains eight molecules of the phosphine.[5]

| Parameter | Value | Reference |

| Chemical Formula | C₂₄H₂₇O₆P | [5][6] |

| Molecular Weight | 442.45 g/mol | [5] |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pbca | [5] |

| a | 7.615(3) Å | [5] |

| b | 20.087(8) Å | [5] |

| c | 29.447(10) Å | [5] |

| V | 4507 ų | [5] |

| Z | 8 | [5] |

| T | 295 K | [5] |

| R-factor | 0.0568 | [5] |

Bond Lengths and Angles: A Tale of Steric Hindrance and Electronic Effects

The core of the molecule consists of a central phosphorus atom bonded to three 2,6-dimethoxyphenyl groups. The average P-C bond length is 1.844 Å, which is slightly elongated compared to the average P-C bond length of 1.828 Å in triphenylphosphine.[5] This elongation can be attributed to the steric bulk of the ortho-methoxy groups, which cause some repulsion and lengthen the bonds to the central phosphorus atom.

The C-P-C bond angles, with an average of 104.4°, are only slightly larger than those in triphenylphosphine (average 103.0°).[5] This indicates that while the ortho-substituents are bulky, the fundamental trigonal pyramidal geometry around the phosphorus atom is largely maintained.

Conformational Analysis: The Propeller-like Arrangement

A key feature of the solid-state structure of this compound is the orientation of the three aryl rings. The molecule adopts a propeller-like conformation. One of the aromatic rings is oriented roughly perpendicular to the plane defined by the three carbon atoms directly bonded to the phosphorus atom.[5] The other two rings are tilted with respect to this plane.[5]

The orientation of the six methoxy groups is also noteworthy. Five of the six methoxy groups lie approximately in the plane of their respective aromatic rings.[5] However, one methoxy group is positioned nearly perpendicular to the plane of its attached ring.[5] This specific conformation likely arises from a combination of minimizing steric clashes between the bulky methoxy groups and optimizing crystal packing interactions.

Structure-Property Relationships: From Solid-State to Catalytic Prowess

The detailed crystal structure provides a solid foundation for understanding the unique reactivity of this compound.

Basicity and Nucleophilicity: The Role of Methoxy Groups

This compound is known for its exceptionally high Brønsted and Lewis basicity (pKa ≈ 10), far exceeding that of triphenylphosphine (pKa ≈ 2.7).[5] This enhanced basicity is a direct consequence of the electron-donating nature of the six methoxy groups. These groups increase the electron density on the phosphorus atom, making its lone pair more available for donation to protons or other electrophiles. The crystal structure confirms the presence and positioning of these influential groups.

Steric Bulk and Catalytic Selectivity